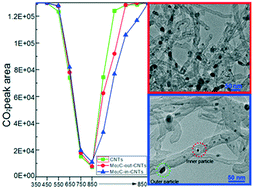Improvement of the catalytic stability of molybdenum carbide via encapsulation within carbon nanotubes in dry methane reforming†
Catalysis Science & Technology Pub Date: 2017-12-26 DOI: 10.1039/C7CY02506H
Abstract
We reported for the first time the enhancement of the oxidation resistance of Mo2C nanoparticles by encapsulation within carbon nanotubes (CNTs). The oxidation rate of Mo2C can be reduced significantly by the encapsulated Mo2C in CH4/CO2 reforming, which promoted the catalytic stability of Mo2C. This type of Mo2C/CNTs modified by Ni (Co) showed a high catalytic stability at a high WHSV (18 000 cm3 g−1 h−1) throughout a 50 h period.


Recommended Literature
- [1] Biohybrid neural interfaces: improving the biological integration of neural implants
- [2] Recent progress in selenite and tellurite based SHG materials
- [3] Future issues
- [4] Molecular containers
- [5] An operando DRIFTS investigation into the resistance against CO2 poisoning of a Rh/alumina catalyst during toluenehydrogenation
- [6] Dynamics and local ordering of pentachloronitrobenzene: a molecular-dynamics investigation†
- [7] Slow relaxation of the magnetization, reversible solvent exchange and luminescence in 2D anilato-based frameworks†‡
- [8] Inside front cover
- [9] Functionalized graphene sheet filled silicone foam nanocomposites
- [10] A study of the electronic structure and structural stability of Gd2Ti2O7 based glass-ceramic composites†










